2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
CAS No.:
Cat. No.: VC17708997
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O4 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | DHLBWJUPHCVNME-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Stereochemistry
2-{[(tert-Butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid has the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 g/mol . The compound features:
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A pyrimidin-5-yl group attached to the β-carbon of the propanoic acid backbone.
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A Boc-protected amino group at the α-carbon, conferring stability during synthetic procedures.
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Chirality at the α-carbon, with the (2S) configuration ensuring stereochemical specificity in biological interactions.
The IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid, reflects its branched tert-butoxy group and pyrimidine substitution. The canonical SMILES string CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O and InChIKey DHLBWJUPHCVNME-UHFFFAOYSA-N provide unambiguous structural identifiers.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically begins with L-alanine, undergoing sequential modifications:
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Boc Protection: The amino group is protected using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions.
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Pyrimidine Introduction: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the pyrimidin-5-yl group at the β-position .
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Deprotection and Purification: Acidic cleavage of the Boc group yields the free amino acid, though the protected form is often retained for further reactions.
Table 1: Key Synthetic Intermediates and Conditions
Stability and Reactivity
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Acidic Hydrolysis: Cleavage of the Boc group occurs in trifluoroacetic acid (TFA).
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Photodegradation: Pyrimidine derivatives show sensitivity to UV light, necessitating storage in amber vials .
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyrimidine-5-yl alanine | EGFR Kinase | 0.89 | |
| Boc-protected analogue | HIV RT | 1.2 |
Photophysical Properties and Material Science Applications
Fluorescence and Charge-Transfer Dynamics
Studies on analogous α-amino acids reveal:
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Emission Wavelengths: Ranging from 314 nm (local excited state) to 497 nm (TICT state) .
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Quantum Yields: Up to 0.27, with brightness values of 2,880 cm⁻¹ M⁻¹ .
Table 3: Photophysical Parameters of Selected Analogues
| Compound | λₐbs (nm) | λₑₘ (nm) | Φ₃ | Brightness |
|---|---|---|---|---|
| 12b | 311 | 497 | 0.12 | 2,880 |
| 12k | 310 | 384 | 0.27 | 2,808 |
Implications for Biosensing
The compound’s tunable emission enables potential use in:
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Intracellular Probes: Monitoring enzymatic activity via fluorescence quenching .
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Polymer-Based Sensors: Incorporating into smart materials for pH or ion detection .
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Coupling reactions at the β-position often suffer from steric hindrance, limiting scalability .
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Chiral Purity: Maintaining >99% enantiomeric excess requires costly catalysts.
Underexplored Applications
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